Product packaging for 2,4,4'-Trichlorodiphenyl ether(Cat. No.:CAS No. 57321-63-8)

2,4,4'-Trichlorodiphenyl ether

Cat. No.: B1345148
CAS No.: 57321-63-8
M. Wt: 273.5 g/mol
InChI Key: PIORTDHJOLELKR-UHFFFAOYSA-N
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Description

Contextualization of 2,4,4'-Trichlorodiphenyl ether within the broader class of Halogenated Diphenyl Ethers (HDEs)

Halogenated Diphenyl Ethers (HDEs) are a class of aromatic compounds characterized by a diphenyl ether structure where hydrogen atoms on the phenyl rings are substituted with halogen atoms (such as bromine or chlorine). nih.gov Polychlorinated diphenyl ethers (PCDEs) and polybrominated diphenyl ethers (PBDEs) are two major groups within this class. nih.govmdpi.com These compounds are noted for their hydrophobicity, or tendency to repel water, and their resistance to degradation. nih.gov

This compound is a specific congener within the PCDE group. Its structure consists of a diphenyl ether molecule with three chlorine atoms attached at the 2, 4, and 4' positions of the phenyl rings. nih.gov Like other HDEs, its chemical and physical properties, such as low water solubility and high stability, are of significant interest in environmental research. mdpi.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₇Cl₃O
Molecular Weight 273.5 g/mol
CAS Number 57321-63-8
Appearance Crystalline solid
IUPAC Name 2,4-dichloro-1-(4-chlorophenoxy)benzene

Source: PubChem CID 42268 nih.gov

Historical Perspectives on Environmental Contamination by HDEs

The environmental presence of HDEs is largely a result of human industrial activities. PBDEs were widely manufactured and used as flame retardants in a vast array of consumer products, including electronics, furniture foam, and textiles. nih.govresearchgate.netwikipedia.org Over time, these compounds have been shown to leach from products and accumulate in the environment. nih.gov

In contrast, PCDEs are not typically produced intentionally. Instead, they often emerge as unintentional byproducts during the manufacturing of other chemicals, such as chlorophenols, which are used in the synthesis of pesticides and antiseptics like triclosan (B1682465). mdpi.com The first report of PCDE contamination in sediment occurred in 1981 in Whitby Harbour, on the shore of Lake Ontario. mdpi.com The historical use and production of these related chlorinated compounds have therefore led to the unintended release and distribution of PCDEs, including this compound, into various environmental compartments. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Cl3O B1345148 2,4,4'-Trichlorodiphenyl ether CAS No. 57321-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-(4-chlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIORTDHJOLELKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872042
Record name 2,4,4'-trichlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57321-63-8, 59039-21-3
Record name Trichlorodiphenyl ether (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057321638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4'-Trichlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059039213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4'-trichlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4'-TRICHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143JDA791V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Fate and Transformation Pathways of 2,4,4 Trichlorodiphenyl Ether

Persistence Dynamics in Environmental Matrices.

The persistence of a chemical in the environment is a key factor in determining its potential for long-range transport, bioaccumulation, and toxicity. For 2,4,4'-trichlorodiphenyl ether, its persistence is influenced by the environmental matrix and the prevailing conditions.

Aerobic and Anaerobic Conditions in Soil and Sediment.

The persistence of chlorinated organic compounds like this compound in soil and sediment is largely governed by microbial activity, which can vary significantly between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions , microorganisms can degrade chlorinated aromatic compounds through oxidative pathways. For instance, a bacterial strain of the genus Pseudomonas has been shown to degrade the structurally similar compound 2,4,4'-trichloro-2'-hydroxydiphenyl ether, achieving a degradation rate of about 97% under optimal laboratory conditions. koreascience.kr White-rot fungi, such as Phanerochaete chrysosporium, are also known to degrade a variety of chlorinated organic pollutants, including pentachlorophenol (B1679276) and PCBs, under aerobic conditions. nih.govnih.gov These fungi possess powerful extracellular enzymes that can break down complex organic molecules. wur.nlresearchgate.netnih.gov While specific studies on the aerobic degradation of this compound are limited, the capabilities of these microorganisms suggest that it can be a potential degradation pathway.

In anaerobic environments , such as deeper layers of soil and sediment, reductive dechlorination is a primary degradation pathway for many chlorinated compounds. nih.govepa.gov This process involves the sequential removal of chlorine atoms, which is often mediated by anaerobic bacteria. epa.gov Studies on PCBs have shown that dechlorination occurs primarily from the meta and para positions. epa.gov Given the structural similarities, it is plausible that this compound undergoes anaerobic reductive dechlorination. Research on polybrominated diphenyl ethers (PBDEs), which are structurally analogous to PCDEs, has demonstrated that anaerobic microbial consortia can reductively debrominate these compounds. nih.gov For some herbicides with similar structures, the degradation half-life can be significantly longer under anaerobic conditions compared to aerobic conditions. For example, the anaerobic aquatic metabolism half-life of 2,4-D has been reported to be as long as 312 days, while its aerobic half-life is much shorter. koreascience.krcdc.gov

The following table summarizes the degradation of related chlorinated compounds under different conditions, providing an insight into the potential behavior of this compound.

Compound/ClassConditionDegrading Organism(s)Key Findings
2,4,4'-trichloro-2'-hydroxydiphenyl etherAerobicPseudomonas sp.~97% degradation under optimal conditions. koreascience.kr
Polychlorinated Biphenyls (PCBs)AnaerobicSediment microorganismsReductive dechlorination, primarily at meta and para positions. epa.gov
Pentachlorophenol (PCP)AerobicPhanerochaete chrysosporium (White-rot fungus)Extensive biodegradation. nih.gov
2,4-DAerobicSoil microorganismsHalf-life of approximately 6.2 days. cdc.gov
2,4-DAnaerobicAquatic microorganismsHalf-life ranging from 41 to 333 days. cdc.gov

Persistence in Aquatic Systems.

In aquatic environments, the persistence of this compound is determined by a combination of biotic and abiotic processes, including microbial degradation and photolysis. Due to their hydrophobic nature, PCDEs tend to adsorb to suspended particles and sediment, which can affect their bioavailability and persistence in the water column.

The persistence of chlorinated compounds in water is influenced by factors such as water solubility, microbial populations, and exposure to sunlight. Generally, less-chlorinated congeners are more water-soluble and more likely to biodegrade. nih.gov However, the low water solubility of more highly chlorinated compounds can lead to their accumulation in sediments, where they can persist for long periods. Abiotic degradation processes, such as hydrolysis, are generally slow for chlorinated diphenyl ethers under typical environmental pH conditions. nih.gov

Degradation Mechanisms.

The breakdown of this compound in the environment can occur through several mechanisms, with phototransformation being a particularly important pathway, especially in surface waters and on terrestrial surfaces exposed to sunlight.

Phototransformation and Photolysis.

Phototransformation, or photolysis, involves the degradation of a chemical compound by light energy. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically produced reactive species.

Direct photolysis of PCDEs can lead to the cleavage of carbon-chlorine (C-Cl) bonds, a process known as photodechlorination. Theoretical studies on PCDEs suggest that C-Cl bond dissociation is a key step in their photodechlorination. oregonstate.edu The photoactivity of PCDEs appears to increase with a higher degree of chlorination. oregonstate.edu Another potential pathway in the direct photolysis of PCDEs is the cleavage of the carbon-oxygen (C-O) ether bond. oregonstate.edu Furthermore, photolysis of chlorinated diphenyl ethers with chlorine substituents in the ortho position (at carbons 2, 2', 6, or 6') can lead to the formation of polychlorinated dibenzofurans (PCDFs), which are often more toxic.

Indirect photolysis is facilitated by the presence of photosensitizers, such as dissolved organic matter (e.g., humic and fulvic acids) in natural waters. These substances absorb sunlight and produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻•), and singlet oxygen (¹O₂). These ROS can then react with and degrade organic pollutants like this compound.

Studies on the brominated analog, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have shown that the presence of ferric ions (Fe(III)) can promote its phototransformation, a process that is further enhanced by chloride ions (Cl⁻). nih.gov This enhancement is attributed to the formation of hydroxyl and chloride radicals upon irradiation. nih.gov Similarly, the phototoxicity and environmental transformation of polycyclic aromatic hydrocarbons (PAHs) are often mediated by the light-induced generation of ROS, which can lead to the degradation of the parent compound. nih.govepa.govchemlinked.com.cn While direct data for this compound is scarce, the principles of indirect photolysis suggest that ROS likely play a significant role in its degradation in sunlit natural waters containing dissolved organic matter and other photosensitizers.

Formation of Photoproducts, including Dioxin-like Compounds

Similarly, studies on other halogenated diphenyl ethers, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have demonstrated that UV irradiation can cause transformation into less-brominated analogs. nih.gov This process involves the sequential loss of halogen atoms, leading to the formation of various congeners like 2,4,4'-tribromodiphenyl ether (BDE-28), 4,4'-dibromodiphenyl ether (BDE-15), and 2,4'-dibromodiphenyl ether (BDE-8). nih.gov The combustion of materials containing the 2,4,5-trichlorophenoxy moiety has also been shown to produce 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Table 1: Photoproducts of Halogenated Diphenyl Ethers

Original Compound Photoproducts
Triclosan (B1682465) 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD), 2,4-dichlorophenol (B122985) (2,4-DCP)
2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) 2,4,4'-Tribromodiphenyl ether (BDE-28), 4,4'-Dibromodiphenyl ether (BDE-15), 2,4'-Dibromodiphenyl ether (BDE-8)
2,4,5-Trichlorophenoxy compounds 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

Biotransformation and Biodegradation

The breakdown of this compound in the environment is also significantly influenced by biological processes, particularly through the action of microorganisms.

Microorganisms present in soil and water are the primary drivers of the biodegradation of many organic pollutants. nih.gov For instance, bacterial strains capable of utilizing 2,4,4'-trichloro-2'-hydroxydiphenyl ether as a sole carbon source have been isolated from industrial waste deposits. koreascience.kr One such strain, identified as Pseudomonas sp. EL-O47R, demonstrated a high degradation rate of approximately 97% under optimal conditions. koreascience.kr Similarly, the white rot fungus Phanerochaete chrysosporium has shown the ability to extensively biodegrade [14C]-2,4,5-trichlorophenoxyacetic acid in both liquid cultures and contaminated soil. uni.edu In anaerobic environments, microbial communities have been observed to dechlorinate 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), although the process can be inhibited by the presence of sulfate, nitrate, and ferric hydroxide. capes.gov.br The degradation of another persistent organic pollutant, 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47), has been observed in anaerobic microcosms containing Dehalococcoides species, with Acetobacterium sp. potentially playing a key role. nih.gov

The microbial degradation of chlorinated aromatic compounds is facilitated by specific enzymatic pathways. For example, the degradation of 2,4,6-TCP by Cupriavidus necator JMP134 is initiated by a 2,4,6-TCP monooxygenase. envipath.org This enzyme hydroxylates 2,4,6-TCP to form 2,6-dichlorohydroquinone (B128265). envipath.orgnih.gov Further enzymatic steps, including the action of a dioxygenase, lead to the cleavage of the aromatic ring. envipath.org In the case of 2,4-dichlorophenoxyacetic acid (2,4-D) degradation by the fungus Umbelopsis isabellina, a cytochrome P450-type enzyme plays a crucial role, with 2,4-DCP being a major metabolite. nih.gov

A key step in the breakdown of halogenated diphenyl ethers is the removal of halogen atoms, a process known as dehalogenation (or more specifically, dechlorination or debromination). In anaerobic conditions, BDE-47 can be reductively debrominated by microbial cultures to produce less brominated compounds like BDE-17 and BDE-4. nih.gov Similarly, the microbial degradation of 2,4,6-TCP involves dechlorination steps, converting it to intermediates such as 2,4-DCP and 4-monochlorophenol (4-MCP). capes.gov.br The enzyme 2,4,6-trichlorophenol-4-monooxygenase from Azotobacter sp. strain GP1 directly catalyzes the dehalogenation of TCP. nih.gov

Hydroxylation, the introduction of a hydroxyl group, is a common initial step in the aerobic degradation of aromatic compounds. The biotransformation of various polychlorinated dibenzo-p-dioxins (PCDDs) by the white-rot fungus Phlebia lindtneri results in the formation of hydroxylated and methoxylated derivatives. nih.gov The degradation pathway of 2,4-D often involves hydroxylation at different positions on the aromatic ring, sometimes accompanied by the migration or elimination of a chloride substituent. nih.gov The enzyme 2,4,6-trichlorophenol-4-monooxygenase, for instance, hydroxylates 2,6-dichlorophenol (B41786) to 2,6-dichlorohydroquinone without dechlorination. nih.gov

Table 2: Microbial Transformation Pathways

Compound Microorganism(s) Key Transformation Process Products
2,4,4'-Trichloro-2'-hydroxydiphenyl ether Pseudomonas sp. EL-O47R Degradation ---
2,4,5-Trichlorophenoxyacetic acid Phanerochaete chrysosporium Biodegradation Water-soluble metabolites
2,4,6-Trichlorophenol Anaerobic mixed culture Dechlorination 2,4-DCP, 4-MCP, phenol, etc.
2,2',4,4'-Tetrabrominated diphenyl ether (BDE-47) Dehalococcoides species, Acetobacterium sp. Reductive debromination BDE-17, BDE-4
2,4-Dichlorophenoxyacetic acid (2,4-D) Umbelopsis isabellina Hydroxylation 2,4-Dichlorophenol (2,4-DCP)
Polychlorinated dibenzo-p-dioxins (PCDDs) Phlebia lindtneri Hydroxylation, Methoxylation Hydroxylated and methoxylated PCDDs

Other Transformation Processes (e.g., Hydrolysis, Oxidation)

Besides phototransformation and biodegradation, other chemical processes can contribute to the transformation of this compound. Hydrolysis, the reaction with water, can be a pathway for the breakdown of certain compounds. For instance, the ester compound of 2,4,4'-trichloro-2'-hydroxydiphenyl ether can be readily hydrolyzed under acidic or basic conditions to yield the parent compound without significant side reactions. google.com Oxidation is another important transformation process. In organic chemistry, oxidation often involves the addition of oxygen atoms to a molecule. libretexts.org For example, the synthesis of 2,4,4'-trichloro-2'-hydroxydiphenyl ether can involve an oxidation step of an intermediate. google.com

Bioaccumulation and Trophic Transfer

Bioaccumulation is the process by which organisms can take up a chemical from the environment, leading to a higher concentration in the organism than in the surrounding medium. This process is a key consideration in assessing the environmental risk of chemical substances.

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism from the surrounding water. A high BCF value indicates a greater potential for the chemical to be stored in the tissues of the organism. For this compound, an experimentally determined BCF value of 15,700 has been reported ethernet.edu.et. This high value suggests a significant potential for this compound to accumulate in aquatic life. When calculated on a lipid basis, the bioconcentration factors (BCFL) for PCDEs can range from 28,500 to 285,000, underscoring their high lipophilicity and tendency to accumulate in the fatty tissues of organisms ethernet.edu.et.

Table 1: Bioconcentration Factor (BCF) for this compound

ChemicalBCF ValueBasis
This compound15,700Experimentally determined ethernet.edu.et

Bioaccumulation Factors (BAF) in Various Biota

Trophic magnification factor (TMF) describes the process whereby the concentration of a chemical increases in organisms at successively higher levels in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. Specific TMF values for this compound have not been identified in the available literature. However, studies on the broader class of PCDEs indicate that they have the potential for biomagnification, a behavior comparable to that of polychlorinated biphenyls (PCBs) rsc.orgnih.gov. The process of trophic magnification is a critical aspect of the environmental risk of persistent organic pollutants as it can lead to high concentrations in top predators.

The transfer of chemical contaminants from a mother to her offspring, either during gestation (placental transfer) or through lactation, is a significant pathway of exposure for the next generation. While specific studies on the maternal transfer of this compound are limited, research on related chlorinated compounds provides insight into this process. Studies on other persistent organic pollutants, such as certain polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), have demonstrated that these compounds can be transferred from mother to offspring ethernet.edu.etacs.org. The extent of this transfer is often influenced by the lipophilicity (fat-solubility) of the compound, with more lipophilic substances showing a greater tendency to accumulate in lipid-rich milk ethernet.edu.et.

Long-Range Environmental Transport Potential

Persistent organic pollutants can be transported over long distances from their source of release through atmospheric and oceanic currents. This long-range transport potential is a key characteristic that contributes to their widespread environmental contamination, including in remote regions such as the Arctic. Polychlorinated diphenyl ethers (PCDEs) are recognized as having the ability to undergo long-range transport rsc.orgnih.gov. The physicochemical properties of PCDEs, such as their persistence and semi-volatility, facilitate their movement through the environment on a global scale. While specific modeling data for the transport distance of this compound were not found, its classification as a PCDE suggests it has the potential for such transport.

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments such as air, water, soil, and biota. These models integrate information on a chemical's properties with environmental parameters to simulate its behavior over time. For polychlorinated diphenyl ethers, multimedia environmental fate models have been used to understand their distribution and persistence rsc.org. These models can help to estimate the potential for long-range transport and bioaccumulation. However, specific environmental fate modeling and prediction studies focused solely on this compound are not widely available. The application of existing models for persistent organic pollutants could, in principle, be used to predict the environmental fate of this specific congener, provided that the necessary input data on its physicochemical properties and degradation rates are available.

Multimedia Mass Balance Models

Multimedia mass balance models are essential tools for predicting the environmental distribution of chemicals. epa.gov These models divide the environment into interconnected compartments such as air, water, soil, and sediment, and use the chemical's properties and environmental parameters to estimate its concentration in each compartment over time. epa.govrsc.org The core principle of these models is the law of conservation of mass, where the input of a chemical into a compartment must equal the output plus any amount that has been transformed or degraded within that compartment.

These models can range in complexity from simple, steady-state models (Level I and II) to more complex, non-steady-state models (Level III and IV) that can simulate dynamic environmental conditions. nih.gov High-resolution models can even include stratified compartments (e.g., different layers of soil or air) and the presence of vegetation to provide a more accurate picture of a chemical's fate. nih.govelsevierpure.com

Prediction of Environmental Concentrations (PEC)

The Prediction of Environmental Concentrations (PEC) is a critical component of environmental risk assessment. It involves estimating the concentration of a chemical that is likely to be found in various environmental compartments following its release. taylorandfrancis.commdpi.com These predictions are typically based on the chemical's usage patterns, release rates, and its fate and transport characteristics as determined by models and experimental data. taylorandfrancis.com

The PEC is often compared to the Predicted No-Effect Concentration (PNEC), the concentration below which adverse effects on organisms are unlikely to occur. The ratio of PEC to PNEC, known as the risk quotient, is used to characterize the environmental risk of a substance. taylorandfrancis.commdpi.com

Specific PEC values for this compound are not widely reported. However, the general approach to calculating PEC involves considering its sources of release, which for PCDEs can include industrial processes and the incineration of waste containing these compounds. Once released, its distribution in the environment would be governed by its physicochemical properties. Given the hydrophobic nature of many PCDEs, they are expected to partition into organic-rich media like soil and sediment. nih.gov Studies on other brominated diphenyl ethers, such as BDE-47 and BDE-209, have shown their presence in surface waters, with concentrations varying between different water bodies and seasons. nih.gov For instance, a study across China found that the concentration of BDE-209 was generally higher than that of BDE-47 in surface waters. nih.gov

Assessment of Environmental Persistence (P) and Bioaccumulation (B) Properties

The persistence and bioaccumulation potential of a chemical are key indicators of its environmental hazard. Persistent substances resist degradation, leading to their long-term presence in the environment, while bioaccumulative substances can concentrate in organisms to levels higher than in the surrounding environment. acs.org

Persistence (P)

Persistence is typically evaluated by determining a chemical's half-life in different environmental compartments, such as soil, water, and sediment. ecetoc.org The half-life is the time it takes for 50% of the substance to be degraded. While specific experimental half-life data for this compound are scarce, information on similar compounds can provide an indication of its likely persistence. For example, a review of 2,4-D, another chlorinated aromatic compound, showed a wide range of half-lives depending on the environmental conditions, with an average of 10 days in soils and less than 10 days in water, but significantly longer in cold, dry conditions. researchgate.net For polychlorinated biphenyls (PCBs), which are structurally related to PCDEs, the biodegradation half-life for trichlorobiphenyls in soil has been reported to range from 150 to 510 days. epa.gov

Bioaccumulation (B)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, air). It is often quantified by the bioconcentration factor (BCF) and the biomagnification factor (BMF). researchgate.netresearchgate.nettaylorfrancis.com The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. researchgate.net Biomagnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.goveeer.org

Studies on other PCDEs and related compounds support this assessment. For example, research on 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) has shown its capacity to bioaccumulate in fish. mdpi.com Furthermore, a study on a vegetation-caribou-wolf food chain in the Canadian Arctic demonstrated the biomagnification of several polybrominated diphenyl ethers (PBDEs). nih.gov

Ecological Impact and Ecotoxicological Mechanisms of Halogenated Diphenyl Ethers

Ecotoxicological Effects on Aquatic Biota

2,4,4'-Trichlorodiphenyl ether exhibits significant toxicity to a range of aquatic organisms, from primary producers to vertebrates. Its impact is observed across different trophic levels, indicating a potential for broad ecological disruption.

Aquatic plants, forming the base of most aquatic food webs, are susceptible to the toxic effects of chlorinated diphenyl ethers. Studies on the common duckweed, Lemna minor, a model organism for aquatic phytotoxicity tests, have demonstrated the inhibitory effects of these compounds on plant growth and development. For instance, exposure to 2,4-dichlorophenol (B122985) (DCP), a related compound, resulted in significant growth inhibition of Lemna minor. The 50% effective concentration (EC50) for growth inhibition based on total frond area and frond number was determined to be 2.4 mg/L and 2.9 mg/L, respectively. nih.gov Similarly, other herbicides have shown varying degrees of toxicity to Lemna minor, affecting parameters like frond number, surface area, and chlorophyll (B73375) content. researchgate.net The phytotoxicity of such compounds is often dose-dependent and can lead to a decrease in photosynthetic pigments. researchgate.netnih.gov

**Table 1: Phytotoxicity of Selected Compounds on *Lemna minor***

Compound Endpoint EC50 Value (mg/L) Reference
2,4-Dichlorophenol Frond Area 2.4 nih.gov
2,4-Dichlorophenol Frond Number 2.9 nih.gov
Triclosan (B1682465) Growth Inhibition 4.813 nih.gov
Methotrexate Growth Inhibition 0.02 researchgate.net

Aquatic invertebrates are crucial for nutrient cycling and serve as a food source for higher trophic levels. The toxicity of chlorinated diphenyl ethers to these organisms is a significant concern.

In the water flea, Daphnia magna, exposure to various chemicals has been shown to affect life-history parameters. For example, trichloroethylene (B50587) (TCE) exposure has been linked to a potential decrease in the number of molts. nih.gov Other studies have utilized Daphnia magna to assess the toxicity of chemicals by monitoring changes in heart rate. trdizin.gov.tr

Freshwater rotifers, such as Brachionus calyciflorus, are also sensitive indicators of aquatic pollution. Exposure to toxicants can lead to a dose-dependent decrease in swimming activity. nih.gov For instance, studies on a related polybrominated diphenyl ether, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), in the marine rotifer Brachionus plicatilis revealed a significant decline in filtration and feeding rates. nih.gov This was accompanied by impaired ingestion and digestion efficiency. nih.gov

In terrestrial ecosystems, earthworms (Eisenia fetida) are important bioindicators of soil health. Exposure to pesticides has been shown to reduce their gut microbial diversity and can lead to weight loss and decreased reproduction. frontiersin.orgnih.gov For example, some pesticides can cause a significant reduction in the growth of earthworms. ijsra.net Avoidance behavior is another sublethal endpoint, with earthworms actively moving away from contaminated soil. embrapa.br Studies on the combined effects of decabromodiphenyl ether (BDE-209) and lead (Pb) on Eisenia fetida showed that while BDE-209 alone caused avoidance, its presence could antagonize the DNA damage induced by Pb. nih.gov

Fish and other aquatic vertebrates can be significantly impacted by exposure to halogenated diphenyl ethers. These compounds can act as endocrine-disrupting chemicals (EDCs), interfering with hormonal systems and leading to reproductive and developmental issues. vliz.benih.gov For example, exposure to environmental estrogens can alter blood hormone levels, reduce fertility, and cause masculinization of females or feminization of males in fish. vliz.be

Studies on the effects of 2,4,4'-trichloro-2'-hydroxydiphenyl ether (a form of triclosan) on rat liver microsomes demonstrated inhibition of cytochrome P450-dependent monooxygenases, which are crucial for detoxification. nih.gov This suggests a potential for this compound to impair the ability of vertebrates to metabolize and eliminate toxins. nih.gov In fish, exposure to herbicides like 2,4-D has been shown to have varying levels of toxicity, with ester forms being more toxic than acid and amine salt forms. epa.gov Chronic exposure to chlorophenols can lead to a range of negative impacts in fish, including alterations in growth, survival, and reproductive parameters. cardiff.ac.uk Furthermore, early life stages of fish may be particularly vulnerable, with some herbicides causing DNA damage and developmental abnormalities in larvae. nih.govnih.gov

Sublethal Ecotoxicological Endpoints and Biomarkers

Beyond acute toxicity, sublethal effects provide early warnings of environmental contamination. Biomarkers of exposure and effect, such as oxidative stress and DNA damage, are valuable tools for assessing the impact of pollutants like this compound.

Exposure to halogenated diphenyl ethers can lead to the overproduction of reactive oxygen species (ROS) in organisms, resulting in oxidative stress. nih.gov This imbalance between ROS production and the antioxidant defense system can cause damage to cellular components. In the marine rotifer Brachionus plicatilis, exposure to BDE-47 was linked to stymied energy metabolism and nerve conduction. nih.gov In aquatic plants, exposure to triclosan led to a significant increase in the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. nih.gov Similarly, in earthworms, exposure to pesticides can induce oxidative stress, as indicated by increased activity of enzymes like glutathione-S-transferase (GST). ijsra.net The induction of oxidative stress is a common mechanism of toxicity for many pollutants and can lead to a cascade of adverse cellular events. nih.gov

Genotoxicity, or damage to DNA, is a serious sublethal effect of many environmental contaminants. The comet assay is a common method used to measure DNA strand breaks. Studies on various pollutants have demonstrated their ability to induce DNA damage in aquatic organisms. For instance, the herbicide 2,4-D was found to alter the DNA integrity of zebrafish larvae. nih.gov Similarly, exposure of the freshwater bivalve Dreissena polymorpha to decabromodiphenyl ether (BDE-209) resulted in a significant increase in DNA damage in their hemocytes. nih.gov In earthworms, exposure to lead (Pb) caused a gradual increase in DNA damage, although the co-exposure with BDE-209 showed an antagonistic effect. nih.gov

Cellular apoptosis, or programmed cell death, is a natural process that can be dysregulated by toxicant exposure. Some chemicals have been shown to inhibit apoptosis, which could disrupt normal cell homeostasis and development. nih.gov Conversely, other compounds can induce apoptosis. For example, 2,4,6-trichlorophenol (B30397) was found to increase the apoptosis rate in mouse embryonic fibroblasts. nih.gov In zebrafish larvae, exposure to 2,4-D led to a significant induction of genes involved in apoptosis, such as p53 and casp-3. nih.gov The disruption of these fundamental cellular processes highlights the potential for long-term adverse effects on individuals and populations exposed to this compound and related compounds.

No Information Found for this compound

Following a comprehensive search for scientific literature, there is insufficient information available to generate an article on the specific chemical compound This compound that adheres to the requested detailed outline. The search yielded no specific research findings on this particular compound concerning its impact on metabolism and photosynthesis, immunological dysregulation, developmental and reproductive impairments, behavioral alterations, activation of MAPK signaling pathways, or its interaction with cellular detoxification systems.

The available scientific data in the search results pertains to related but structurally distinct compounds, such as the hydroxylated form 2,4,4'-Trichloro-2'-hydroxydiphenyl ether (also known as triclosan or Irgasan), various brominated diphenyl ethers (BDEs), and chlorinated phenoxyacetic acids like 2,4-D. The strict instructions to focus solely on this compound and not to introduce information on other compounds preclude the use of this related data.

A PubChem entry confirms the existence and chemical identity of this compound. However, this database, along with other scientific repositories, lacks the specific ecotoxicological studies that would be necessary to populate the sections and subsections of the requested article. Without dedicated research on the ecological and molecular mechanisms of toxicity for this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and focus.

Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the ecological impact and ecotoxicological mechanisms of this compound, as per the provided outline, is not possible based on the currently accessible scientific literature.

Compound Table

Molecular Mechanisms of Ecotoxicity.

Role of Metabolites in Ecotoxicity

The environmental impact of this compound is not solely dictated by the parent compound. Its metabolites, formed through various biotic and abiotic transformation processes in the environment, can also exert significant ecotoxicological effects. The metabolism of polychlorinated diphenyl ethers (PCDEs), including this compound, can lead to the formation of hydroxylated (HO-PCDEs) and methoxylated (MeO-PCDEs) derivatives. nih.gov These transformation products may exhibit different, and in some cases, enhanced toxicity compared to the original compound.

Research has indicated that the metabolism of a pesticide or environmental contaminant is not always a detoxification process. nih.gov In fact, some metabolites can be more toxic than their parent compounds. nih.gov For instance, studies on other chlorinated compounds have shown that metabolites can be more effective at penetrating cell membranes due to smaller molecular size and steric hindrance, leading to greater biological activity. nih.gov

One of the key metabolites of this compound is 2,4,4'-trichloro-2'-hydroxydiphenyl ether. Toxicological studies on this specific metabolite have been conducted to understand its potential environmental risk. epa.gov While detailed ecotoxicological data in relevant environmental species is still an area of active research, mammalian studies provide some insights into its biological activity.

Comparative Ecotoxicology of Halogenated Diphenyl Ether Congeners

The ecotoxicity of halogenated diphenyl ethers is highly dependent on the number and position of the halogen atoms on the diphenyl ether structure. Even small variations in the substitution pattern can lead to significant differences in their environmental fate, bioavailability, and toxicity. Therefore, a comparative approach is essential for understanding the risks posed by specific congeners like this compound.

Studies comparing the acute toxicity of various polychlorinated diphenyl ether (PCDE) congeners have been conducted on a range of aquatic organisms, providing valuable data for risk assessment. A study evaluating the acute toxicity of twelve different PCDE congeners on the green algae (Scenedesmus obliquus), the water flea (Daphnia magna), and the zebrafish (Danio rerio) found that most of the tested congeners were highly toxic, with EC₅₀ or LC₅₀ values below 1 mg L⁻¹. nih.gov This level of toxicity is comparable to that of some well-known persistent organic pollutants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). nih.gov

The study highlighted that Daphnia magna was the most sensitive of the three species to the tested PCDEs. nih.gov Furthermore, a significant correlation was observed between the toxicity (EC₅₀ or LC₅₀ values) and the n-octanol-water partition coefficient (logKow) of the PCDE congeners, indicating that hydrophobicity plays a key role in their bioavailability and subsequent toxicity. nih.gov For Daphnia magna and Danio rerio, molecular polarizability was a significant factor influencing acute toxicity, while for Scenedesmus obliquus, the energy of the lowest unoccupied molecular orbital (ELUMO) was a key determinant. nih.gov

The following table summarizes the acute toxicity data for several PCDE congeners, illustrating the range of toxicities observed among different congeners and species.

Compound NameOrganismEndpointToxicity Value (mg L⁻¹)
3,3',4,4'-tetrachloro-CDEScenedesmus obliquus72h-EC₅₀< 1
3,3',4,4'-tetrachloro-CDEDaphnia magna48h-LC₅₀< 1
3,3',4,4'-tetrachloro-CDEDanio rerio96h-LC₅₀< 1
Other PCDE CongenersScenedesmus obliquus72h-EC₅₀Variable
Other PCDE CongenersDaphnia magna48h-LC₅₀Variable
Other PCDE CongenersDanio rerio96h-LC₅₀Variable
Data derived from a study on the acute toxicity of 12 PCDE congeners. nih.gov

The principle of varying toxicity with halogenation pattern is also well-established for other classes of halogenated diphenyl ethers, such as PBDEs. For example, lower-brominated congeners like 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) have been shown to be more toxic to some marine organisms than higher-brominated congeners like decabromodiphenyl ether (BDE-209). mdpi.com This is often attributed to differences in bioavailability, uptake, and metabolism.

Analytical Methodologies for Environmental Monitoring of 2,4,4 Trichlorodiphenyl Ether

The accurate detection and quantification of 2,4,4'-trichlorodiphenyl ether in various environmental compartments are crucial for understanding its fate, transport, and potential impact. This section details the analytical methodologies employed for its monitoring, from sample collection and extraction to sophisticated separation and detection techniques.

Environmental Formation Pathways and Precursors of 2,4,4 Trichlorodiphenyl Ether

Formation as By-products from Industrial Processes and Formulations

One of the primary sources of 2,4,4'-trichlorodiphenyl ether in the environment is its unintentional formation during industrial chemical manufacturing. Polychlorinated diphenyl ethers (PCDEs) are known to be generated as by-products in the production of various chemicals, particularly chlorophenols. nih.gov

The synthesis of chlorophenols, which are used as intermediates in the production of pesticides and other chemicals, can lead to the formation of PCDEs. dcceew.gov.au For instance, the production of 2,4,5-trichlorophenol, a precursor for the herbicide 2,4,5-T, can result in the formation of highly toxic dioxins and other related chlorinated compounds. pic.intnih.gov The manufacturing processes for pentachlorophenol (B1679276), a wood preservative, are also known to generate a complex mixture of by-products, including various chlorinated dioxins and furans. nih.gov

While direct evidence for the formation of this compound as a by-product in specific commercial chlorophenol production processes is not extensively detailed in readily available literature, the general understanding of the chemistry involved suggests its potential presence. The conditions used in these industrial syntheses, such as high temperatures and the presence of chlorinated precursors, are conducive to the formation of a variety of PCDE congeners.

Furthermore, some industrial synthesis methods for related compounds explicitly mention the formation of chlorinated diphenyl ethers. For example, a patented method for producing 2,4,4'-trichloro-2'-hydroxydiphenyl ether (a compound structurally similar to triclosan) notes that older production methods could generate dibenzodioxins and dibenzofurans as by-products. google.com This patent also describes the synthesis of this compound as an intermediate, indicating its role in certain chemical manufacturing pathways. google.com

The presence of PCDEs in commercial formulations of other chemicals is another potential route of environmental introduction. These impurities can then be released into the environment during the use and disposal of the primary products.

Industrial Processes Potentially Leading to this compound Formation

Industrial ProcessPrecursor ChemicalsPotential for By-product Formation
Chlorophenol SynthesisPhenol, ChlorineHigh, due to the reaction conditions favoring the condensation of chlorophenols.
Herbicide Manufacturing (e.g., 2,4,5-T)2,4,5-Trichlorophenol, Sodium ChloroacetatePossible, as a side reaction during the synthesis of the primary product. pic.int
Wood Preservative Production (e.g., Pentachlorophenol)Phenol, ChlorineHigh, resulting in a complex mixture of chlorinated by-products. nih.gov

Chlorination of Diphenyl Ethers in Environmental Systems

Another significant pathway for the formation of this compound is the chlorination of diphenyl ether in environmental systems. Diphenyl ether is used in various industrial applications, including as a heat-transfer medium and a fragrance in soaps and detergents. nj.gov Its release into aquatic environments can lead to its subsequent reaction with chlorine.

Water and wastewater treatment processes often utilize chlorination as a disinfection method. waterandwastewater.com During this process, chlorine reacts with organic matter present in the water, leading to the formation of various disinfection by-products (DBPs). waterandwastewater.comnih.gov When diphenyl ether is present in the water being treated, it can undergo chlorination to form a range of chlorinated diphenyl ethers, including the 2,4,4'-trichloro congener.

The noncatalytic chlorination of diphenyl ether has been demonstrated in laboratory settings, indicating the chemical feasibility of this reaction. acs.orgacs.org The specific congeners formed and their relative proportions depend on the reaction conditions, such as the concentration of chlorine and the presence of catalysts.

Studies on the chlorination of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PCDEs, have shown that these compounds can react with chlorine to form various by-products. nih.gov This further supports the likelihood of diphenyl ether chlorination in environmental systems. The presence of PCDEs has been detected in various environmental compartments, including river water and sediments, which could be a result of such in-situ formation processes. nih.gov

Photochemical Formation from Hydroxylated Diphenyl Ethers (e.g., Triclosan)

A well-documented environmental formation pathway for chlorinated diphenyl ethers and related compounds is the photochemical transformation of hydroxylated diphenyl ethers. A prominent example is the antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol). sigmaaldrich.com Triclosan is widely used in personal care products and is frequently detected in surface waters. unito.it

Triclosan is known to undergo rapid photodegradation in aqueous environments when exposed to sunlight. nih.gov This process can lead to the formation of several transformation products. One of the key photochemical reactions of triclosan is the cleavage of the ether bond, which can result in the formation of 2,4-dichlorophenol (B122985). nih.govmdpi.com

More significantly, triclosan can undergo photochemical cyclization to form 2,8-dichlorodibenzo-p-dioxin. nih.govcsbsju.edu The yields of this reaction can range from 3 to 12% depending on the conditions. nih.gov While the direct photochemical transformation of triclosan to this compound is not as prominently reported as the formation of dioxins, the complex photochemical degradation pathways of hydroxylated polyhalogenated diphenyl ethers suggest that various rearrangements and reactions can occur. researchgate.net For instance, the photolysis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) has been shown to produce a variety of products. nih.gov

The formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) from the photolysis of PBDEs in the presence of hydroxyl radicals has been observed. nih.gov This indicates that photochemical reactions in natural waters can lead to the formation of new halogenated compounds. Given the structural similarity, it is plausible that similar reactions could occur with chlorinated compounds, potentially leading to the formation of various PCDE congeners from precursors like triclosan.

Photochemical Transformation Products of Triclosan

PrecursorTransformation ProcessMajor Reported ProductsPotential for this compound Formation
TriclosanDirect Photolysis in Aqueous Solution2,8-Dichlorodibenzo-p-dioxin, 2,4-Dichlorophenol nih.govcsbsju.eduConsidered a plausible minor pathway through complex photochemical reactions.

Other Unintended Environmental Synthesis Routes

Beyond the specific pathways mentioned above, other unintended synthesis routes may contribute to the presence of this compound in the environment. These can include both abiotic and biotic processes.

Polychlorinated diphenyl ethers can be metabolized by organisms, leading to the formation of other pollutants such as hydroxylated and methoxylated PCDEs. nih.gov Conversely, it is also conceivable that biotransformation of other chlorinated compounds could lead to the formation of PCDEs.

The atmospheric transport and deposition of precursor compounds can also lead to the formation of PCDEs in remote environments. nih.gov For example, the long-range transport of less chlorinated diphenyl ethers could be followed by further chlorination in the receiving environment.

Furthermore, the pyrolysis of certain chlorinated substances can lead to the formation of PCDEs. While this is more relevant in high-temperature industrial processes or waste incineration, it represents another potential source of these compounds in the environment. nih.gov

The environmental chemistry of halogenated aromatic compounds is complex, and it is likely that multiple, interconnected pathways contribute to the observed levels of this compound and other PCDEs in various environmental matrices.

Environmental Remediation Strategies for 2,4,4 Trichlorodiphenyl Ether Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of living organisms to degrade or transform hazardous compounds into less toxic substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods.

Microorganisms, including bacteria and fungi, play a crucial role in the natural attenuation of persistent organic pollutants. In the context of chlorinated compounds similar to 2,4,4'-Trichlorodiphenyl ether, numerous microbial strains have demonstrated degradative capabilities.

Bacterial Degradation: Various bacterial genera have been identified for their ability to degrade chlorinated aromatic compounds. For instance, bacterial communities isolated from herbicide-contaminated soil have shown the capacity to completely degrade 2,4-D and 2,4,5-T within a short period. frontiersin.org The degradation of these compounds is often initiated by enzymatic processes. nih.gov

Fungal Degradation: Filamentous fungi are also recognized for their robust enzymatic machinery capable of bioremediating xenobiotics. nih.gov Genera such as Aspergillus, Penicillium, and Trichoderma have been shown to degrade 2,4-D and its derivatives. nih.govidosi.org Fungal degradation can proceed through mechanisms like biosorption, biotransformation, and biodegradation, often involving enzymes such as laccases and cytochrome P450 monooxygenases. nih.govnih.govnih.gov For example, the white-rot fungus Phanerochaete chrysosporium has been shown to metabolize 2,4-dichlorophenol (B122985), a related compound, into various intermediates. mdpi.com

Table 1: Examples of Microorganisms Involved in the Degradation of Structurally Related Chlorinated Compounds

Microorganism TypeGenus/SpeciesTarget Compound(s)Key FindingsReference(s)
Bacteria Pseudomonas sp.2,4-DEffective degradation through enzymatic processes. nih.gov
Cupriavidus sp.2,4-DIdentified as a key degrader in contaminated soils. nih.gov
Bacterial Consortia2,4-D, 2,4,5-TComplete degradation observed in a short timeframe. frontiersin.org
Fungi Aspergillus penicilloides2,4-DDemonstrated high efficiency in degrading the herbicide. nih.gov
Trichoderma viride2,4-DShowed notable removal of the pesticide in laboratory studies. idosi.org
Rigidoporus sp.2,4-D, 2,4,5-TLaccase and cytochrome P450 enzymes implicated in degradation. nih.gov

Phytoremediation is an emerging technology that utilizes plants and their associated microbes to clean up contaminated environments. nih.gov This "green" technology is cost-effective and has good public acceptance. nih.gov For organic pollutants like polychlorinated biphenyls (PCBs), which are structurally similar to this compound, phytoremediation can occur through several mechanisms:

Phytoextraction: The uptake of contaminants from the soil or water and their accumulation in plant tissues. nih.gov

Phytotransformation: The breakdown of contaminants within the plant by metabolic processes. nih.gov

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity in the root zone (rhizosphere). nih.govumn.edu

Studies have shown that plants are capable of metabolizing toxic compounds like DDT and benzo[a]pyrene. nih.gov For instance, the metabolism of 2,4,4'-trichlorobiphenyl (B50444) has been observed in plant tissues, involving hydroxylation as an initial step. nih.gov

To improve the efficiency of bioremediation, various enhancement techniques can be employed.

Nutrient Amendment: The addition of nutrients such as nitrogen and phosphorus can stimulate the growth and metabolic activity of indigenous microorganisms capable of degrading contaminants. itrcweb.org This process, also known as biostimulation, can be crucial in environments where nutrients are a limiting factor for microbial growth. nih.gov

Bioaugmentation: This technique involves the introduction of specific microbial strains or consortia with known degradative capabilities into a contaminated site. nih.gov Bioaugmentation can be particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant or when the degradation rate is too slow. For example, bioaugmenting activated sludge systems with 2,4-dichlorophenol degrading mixed cultures has been shown to enhance the removal of this compound. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

One study demonstrated the effective degradation of 2,4,4'-trichlorodiphenyl (PCB 28) using a Fe3C@Fe-800 activated peroxymonosulfate (B1194676) (PMS) system. nih.gov This process achieved a 90.86% degradation of PCB 28, primarily through the action of superoxide (B77818) radicals (O₂•⁻) and singlet oxygen (¹O₂). nih.gov Another AOP, photocatalysis, has also been explored for the degradation of similar chlorinated compounds. For example, the photocatalytic degradation of 2,4-dichlorophenol has been achieved using various nanomaterials, such as silver halides and catalyst-loaded nanofibers, under UV and visible light irradiation. nih.govirost.ir Studies on 2,4,6-trichlorophenol (B30397) have shown degradation efficiencies of up to 93% using thermally activated Mg/Fe layered double hydroxides as photocatalysts. mdpi.com

Sorption and Immobilization Techniques

Sorption and immobilization techniques aim to reduce the mobility and bioavailability of contaminants in the environment, thereby minimizing their potential for transport and uptake by organisms.

The sorption of chlorinated compounds to soil is a key process influencing their environmental fate. oaepublish.comresearchgate.net The mobility of these compounds is often inversely related to their sorption affinity. researchgate.net Natural aromatic acids present in soil organic matter can compete with anthropogenic compounds for sorption sites, potentially affecting their fate and transport. dss.go.th

The use of amendments like biochar, a carbon-rich material produced from the pyrolysis of biomass, has shown great potential for the sorption and immobilization of organic pollutants. oaepublish.comnih.gov Biochar possesses a large specific surface area and high adsorption capacity, making it effective in sequestering contaminants. nih.govmdpi.com The application of biochar to soil has been shown to increase the sorption of compounds like 2,4-D, thereby reducing their mobility. oaepublish.com Furthermore, combining biochar with other materials, such as compost or nanoscale Pd/Fe particles, can create multifunctional composites that enhance the removal of chlorinated compounds from water and soil. nih.govresearchgate.net

Table 2: Sorption and Immobilization Research Findings

Technique/MaterialTarget Compound(s)Key FindingsReference(s)
Soil Sorption 1,3-Dichlorobenzene, 2,4-DichlorophenolSorption is competitive and influenced by natural organic acids in soil organic matter. dss.go.th
Biochar Amendment 2,4-DPine sawdust-derived biochar significantly increased the adsorption capacity of soil for 2,4-D. oaepublish.com
1,2,4-TrichlorobenzeneBiochar-supported Pd/Fe nanoparticles effectively removed the compound through simultaneous dechlorination and adsorption. nih.gov
2,4-DichlorophenolPaper sludge/wheat husk biochar showed high adsorption capacity, with pH being a key influencing factor. mersin.edu.tr

Containment and Removal Methods for Contaminated Media

In cases of significant contamination, physical containment and removal methods may be necessary.

Excavation and Disposal: This traditional method involves the physical removal of contaminated soil from a site. harvard.eduncdot.gov The excavated material is then transported to a licensed facility for treatment or disposal. harvard.edu This approach is often used for highly contaminated "hot spots" and can be effective in quickly reducing contaminant mass. ncdot.govny.gov However, it can be costly and requires careful management to prevent cross-contamination and ensure compliance with regulations. harvard.eduncdot.gov

Containment: Containment strategies aim to isolate the contaminated media to prevent the further spread of pollutants. This can involve the use of physical barriers such as slurry walls, sheet piling, and caps. While not a destructive technology, containment can be a long-term management solution for sites where removal or treatment is not feasible.

Research Gaps and Future Directions in 2,4,4 Trichlorodiphenyl Ether Studies

Elucidating Unidentified Environmental Transformation Pathways

The environmental persistence of 2,4,4'-trichlorodiphenyl ether is largely dictated by its transformation pathways, which are not yet fully understood. Current knowledge suggests that, like other persistent organic pollutants, it can undergo both biotic and abiotic degradation. However, specific pathways and the resulting transformation products are largely uncharacterized.

Research Gaps:

Microbial Degradation: While studies on similar compounds, such as 2,4'-dichlorobiphenyl (B164879) and other polychlorinated biphenyls (PCBs), have identified microbial degradation as a key removal process, the specific microorganisms and enzymatic systems capable of degrading this compound are yet to be identified. The metabolic pathways, whether they proceed via dechlorination, ring cleavage, or other mechanisms, remain speculative. For instance, studies on Pseudomonas species have shown the ability to degrade dichlorobiphenyls, suggesting a potential avenue for investigation. nih.gov

Photodegradation: The role of photolysis in the breakdown of this compound in aquatic environments and on surfaces is not well-defined. The influence of various environmental factors, such as pH, the presence of natural photosensitizers (like humic acids), and sunlight intensity, on the rate and products of photodegradation needs to be systematically evaluated. Research on the photocatalytic degradation of 2,4-dichlorophenol (B122985) has demonstrated the potential for breakdown into less harmful substances, a process that could be relevant for chlorinated diphenyl ethers. nih.gov

Biotransformation in Organisms: The metabolic fate of this compound within organisms is a critical unknown. Studies on related compounds, like 2,4',5-trichlorobiphenyl (B150608) in rats, have revealed complex biotransformation pathways leading to various metabolites, including hydroxylated and sulfur-containing compounds. nih.gov Understanding if similar pathways exist for this compound is essential for assessing its potential for bioaccumulation and toxicity.

Future Directions:

Isolation and characterization of microbial consortia and pure strains capable of degrading this compound.

In-depth studies on the enzymatic mechanisms of degradation, including the identification of key enzymes and genes involved.

Comprehensive photodegradation studies under various environmentally relevant conditions to determine degradation kinetics and identify photoproducts.

Metabolism studies in representative aquatic and terrestrial organisms to identify biotransformation products and assess their toxicological significance.

Long-term Monitoring of Environmental Concentrations and Trends

Effective risk management of this compound requires robust data on its environmental concentrations and how these levels change over time. Currently, there is a scarcity of long-term monitoring data for this specific compound across different environmental compartments.

Research Gaps:

Lack of Baseline Data: There is a significant lack of baseline data on the concentrations of this compound in various environmental matrices, including air, water, sediment, and biota. This absence of data makes it impossible to assess the current extent of contamination and to track future trends.

Geographical Distribution: The global distribution of this compound is largely unknown. Monitoring programs are needed to identify potential hotspots of contamination, which are likely associated with historical and current industrial activities.

Temporal Trends: Without long-term monitoring, it is impossible to determine whether the environmental concentrations of this compound are increasing, decreasing, or remaining stable. This information is crucial for evaluating the effectiveness of any potential regulatory measures.

Future Directions:

Establishment of systematic and widespread monitoring programs for this compound in various environmental media.

Development of sensitive and cost-effective analytical methods for the routine monitoring of this compound.

Integration of monitoring data into global databases to facilitate trend analysis and risk assessment on a larger scale.

Retrospective analysis of archived environmental samples to reconstruct historical contamination trends.

Understanding Ecosystem-level Impacts and Trophic Cascade Effects

The potential for this compound to disrupt ecosystems and trigger trophic cascades is a major concern. A trophic cascade is an ecological phenomenon where the alteration of a top predator population causes reciprocal changes in the populations of its prey and the organisms at lower trophic levels. britannica.comoregonstate.edu While the direct toxicity of some related compounds has been studied, the broader ecosystem-level consequences of this compound exposure are largely unexplored.

Research Gaps:

Food Web Bioaccumulation and Biomagnification: While it is presumed that this compound can bioaccumulate, specific data on its biomagnification potential in different food webs are lacking. Understanding how this compound moves up the food chain is essential for identifying species at high risk.

Sublethal Effects on Key Species: The sublethal effects of chronic exposure to environmentally relevant concentrations of this compound on the behavior, reproduction, and survival of keystone species are unknown. Such effects could have cascading impacts on community structure and ecosystem function.

Trophic Cascade Initiation: There is no direct evidence to confirm whether this compound can induce trophic cascades. For example, if the compound adversely affects a predator species, it could lead to an increase in its prey population, which in turn could overgraze primary producers, leading to a dramatic shift in the ecosystem. researchgate.netresearchgate.net Studies on other persistent organic pollutants, such as certain polybrominated diphenyl ethers (PBDEs), have shown adverse effects on fish health, which could potentially initiate such cascades. nih.gov

Future Directions:

Field and laboratory studies to determine the bioaccumulation and biomagnification factors of this compound in various aquatic and terrestrial food webs.

Long-term mesocosm or field experiments to investigate the community-level responses to this compound exposure.

Research focusing on the sublethal effects of the compound on the endocrine, immune, and nervous systems of ecologically important species.

Modeling studies to predict the potential for trophic cascade effects under different contamination scenarios.

Development of Novel and Cost-Effective Remediation Technologies

Given the potential for persistence and toxicity, the development of effective remediation technologies for this compound is a priority. While several remediation strategies exist for related compounds, their applicability and cost-effectiveness for this specific ether need to be established.

Research Gaps:

Bioremediation Efficacy: The efficacy of bioremediation approaches, such as the use of specialized microorganisms or phytoremediation, for this compound has not been demonstrated. nih.gov While bioremediation is a promising and often cost-effective technology, its success is highly dependent on the specific contaminant and environmental conditions. epa.gov

Advanced Oxidation Processes: The effectiveness of advanced oxidation processes (AOPs), such as photocatalysis with titanium dioxide or Fenton reactions, for the complete mineralization of this compound needs to be systematically investigated. mdpi.comitrcweb.org While these technologies have shown promise for other chlorinated compounds, by-product formation and operational costs are key considerations.

Adsorption and Physical Removal: The development of novel and selective adsorbents for the efficient removal of this compound from water and soil is an area for further research. While physical methods like adsorption are established, improving their specificity and reusability is crucial for cost-effectiveness. mdpi.com

Future Directions:

Screening and engineering of microorganisms and plants for their ability to degrade or accumulate this compound.

Optimization of AOPs to achieve complete mineralization of the compound without the formation of toxic by-products.

Synthesis and testing of new adsorbent materials with high affinity and capacity for this compound.

Pilot-scale studies to evaluate the performance and cost-effectiveness of promising remediation technologies under real-world conditions.

Refinement of Ecological Risk Assessment Models and Data

A comprehensive ecological risk assessment for this compound is hampered by a lack of essential data. ct.gov Refining the risk assessment models requires a concerted effort to fill these data gaps to better protect ecosystems.

Research Gaps:

Chronic Toxicity Data: There is a significant lack of chronic toxicity data for this compound for a wide range of ecologically relevant species. Most available toxicity data are for acute exposures or for related compounds. epa.gov

Environmental Fate Modeling Parameters: Key parameters required for accurate environmental fate modeling, such as the octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant, need to be precisely determined for this compound.

Exposure Scenarios: Realistic exposure scenarios for different ecosystems and human populations are needed. This includes identifying major sources of release and understanding the pathways of exposure. nih.govblm.gov

Future Directions:

Conducting long-term chronic toxicity studies on a diverse range of organisms representing different trophic levels.

Accurate measurement of the physicochemical properties of this compound to improve the reliability of environmental fate models.

Development of sophisticated exposure models that incorporate multiple sources and pathways of contamination.

Integration of data on transformation products and their toxicity into ecological risk assessment frameworks.

Q & A

Q. How should photolysis experiments account for seasonal variations in natural water samples?

  • Methodology : Simulate seasonal light intensity (e.g., 300–600 W/m² UV irradiance) and DOM composition (e.g., summer algal exudates vs. winter humic acids). Kinetic models must incorporate pH-dependent speciation (pKa = 8.1) .

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